molecular formula C14H13N3O3S B11367390 4-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

4-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B11367390
M. Wt: 303.34 g/mol
InChI Key: MDPHZYAKLZBEPL-UHFFFAOYSA-N
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Description

4-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a nitro group attached to a benzamide moiety, which is further linked to a tetrahydrobenzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The starting material, 2-aminothiophenol, undergoes cyclization with a suitable aldehyde to form the benzothiazole ring.

    Nitration: The benzothiazole derivative is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.

    Amidation: The nitrated benzothiazole is reacted with benzoyl chloride in the presence of a base such as pyridine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Substitution: Sodium methoxide, methanol as solvent.

    Oxidation: Hydrogen peroxide, acetic acid as solvent.

Major Products Formed

    Reduction: 4-amino-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Sulfoxides and sulfones of the benzothiazole ring.

Scientific Research Applications

4-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group plays a crucial role in the compound’s ability to form hydrogen bonds and electrostatic interactions with the active sites of enzymes. This interaction leads to the inhibition of enzyme activity, which can result in the suppression of cancer cell growth or other biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
  • 4-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propionamide
  • 4-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butyramide

Uniqueness

4-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is unique due to its specific structural features, such as the presence of a nitro group and a benzamide moiety linked to a tetrahydrobenzothiazole ring. These structural elements contribute to its distinct biological activities and make it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C14H13N3O3S

Molecular Weight

303.34 g/mol

IUPAC Name

4-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C14H13N3O3S/c18-13(9-5-7-10(8-6-9)17(19)20)16-14-15-11-3-1-2-4-12(11)21-14/h5-8H,1-4H2,(H,15,16,18)

InChI Key

MDPHZYAKLZBEPL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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